ethyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate
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Overview
Description
Ethyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and is often used as a core structure in drug design. The imidazo[1,2-a]pyridine scaffold is found in various pharmaceutical agents due to its ability to interact with multiple biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate typically involves the cyclization of 2-aminopyridines with α-haloketones. One common method is the condensation of 2-aminopyridine with α-chloroketone in the presence of a base such as sodium hydroxide (NaOH) under ambient conditions . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazo[1,2-a]pyridine ring.
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridines often employs metal-catalyzed coupling reactions. For example, palladium-catalyzed cross-coupling reactions are used to functionalize the imidazo[1,2-a]pyridine core . These methods are advantageous due to their high yield and scalability, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the imidazo[1,2-a]pyridine ring or the ester group.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Formation of substituted imidazo[1,2-a]pyridines.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Ethyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a core structure in the development of new pharmaceutical agents.
Mechanism of Action
The mechanism of action of ethyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Ethyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives:
Imidazo[1,2-a]pyridine-2-carboxylate: Similar core structure but different functional groups.
Imidazo[1,2-a]pyridine-3-carboxylate: Variation in the position of the carboxylate group.
Imidazo[1,2-a]pyridine-4-carboxylate: Another positional isomer with distinct properties.
These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their functional groups and positions, leading to variations in their biological activities and applications .
Properties
CAS No. |
1427445-44-0 |
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Molecular Formula |
C11H11ClN2O2 |
Molecular Weight |
238.7 |
Purity |
95 |
Origin of Product |
United States |
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